N'-hydroxy-2-naphthalenecarboximidamide
Overview
Description
N’-hydroxy-2-naphthalenecarboximidamide is a chemical compound with the molecular formula C11H10N2O . It is used in various chemical reactions and has been studied for its potential applications .
Synthesis Analysis
The synthesis of N’-hydroxy-2-naphthalenecarboximidamide and similar compounds has been a topic of research. A sustainable synthesis method has been developed that uses electrochemistry to convert nitro groups, providing direct access to the previously understudied class of N-hydroxy heterocycles . This method avoids the large amounts of waste generated by conventional chemical transformations .Molecular Structure Analysis
The molecular structure of N’-hydroxy-2-naphthalenecarboximidamide is characterized by the presence of a naphthalene ring, a carboximidamide group, and a hydroxy group . The exact 3D structure can be determined using various spectroscopic techniques .Physical And Chemical Properties Analysis
N’-hydroxy-2-naphthalenecarboximidamide has a molecular weight of 186.21000, a density of 1.23 g/cm3, and a boiling point of 417ºC . Its melting point is reported to be around 150ºC .Scientific Research Applications
Application in Pharmaceuticals
- Specific Scientific Field: Pharmaceuticals
- Summary of the Application: N’-hydroxy-2-naphthalenecarboximidamide is used in the synthesis of pharmaceuticals. It’s a structural motif found in modern blockbuster pharmaceuticals . The high stability and unique characteristics of the N-O bond make this motif highly interesting for modern pharmaceutical research .
- Methods of Application or Experimental Procedures: The electrochemical conversion of nitro groups provides direct access to the previously understudied class of N-hydroxy heterocycles . This is achieved by the cathodic reduction of easily accessible nitro arenes . This method avoids large amounts of waste generated by conventional chemical transformations .
- Results or Outcomes: This study has enabled preparative access to novel substances bearing an N-hydroxy modification of a structural motif commonly found in drugs . It has expanded the compound library of benzo[e]-1,2,4-thiadiazine-1,1-dioxides .
Application in Organic Synthesis
- Specific Scientific Field: Organic Synthesis
- Summary of the Application: N’-hydroxy-2-naphthalenecarboximidamide and related compounds have been revealed to be efficient organocatalysts for free-radical processes . They have found ample application in promoting the aerobic oxidation of a wide range of organic substrates .
- Methods of Application or Experimental Procedures: The use of N’-hydroxy-2-naphthalenecarboximidamide is based on the activation of N-hydroxy imides in the presence of nonmetal initiators . This method avoids large amounts of waste generated by conventional chemical transformations .
- Results or Outcomes: The development of efficient and cheap catalytic systems for the selective oxidation of organic substrates under mild and environmentally benign conditions represents one of the major challenges in organic synthesis .
Application in Chemosensors
- Specific Scientific Field: Chemosensors
- Summary of the Application: N’-hydroxy-2-naphthalenecarboximidamide is used in the synthesis of novel chemosensors . These chemosensors have shown selective sensing of CN− ions .
- Methods of Application or Experimental Procedures: The synthesis of these chemosensors is based on 3-hydroxy-2-naphthohydrazide and aldehyde derivatives .
- Results or Outcomes: The chemosensor IF-2 exhibited exclusive binding with CN− ions . This is further confirmed by the binding constant value of 4.77 × 10^4 M^−1 with a low detection limit (8.2) .
Application in Biotechnology
- Specific Scientific Field: Biotechnology
- Summary of the Application: Flavin-dependent N-hydroxylating enzymes can accept amines, diamines, amino acids, amino sugars, and amino aromatic compounds and thus provide access to versatile families of compounds containing the N-O motif . This is highly relevant in the production of secondary metabolites, such as siderophores or antimicrobial agents .
- Methods of Application or Experimental Procedures: The use of N-hydroxy-2-naphthalenecarboximidamide is based on the activation of N-hydroxy imides in the presence of nonmetal initiators . This method avoids large amounts of waste generated by conventional chemical transformations .
- Results or Outcomes: The development of efficient and cheap catalytic systems for the selective oxidation of organic substrates under mild and environmentally benign conditions represents one of the major challenges in organic synthesis .
Application in Organic Chemistry
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: N-heterocyclic carbenes (NHCs) have found ample application in promoting the aerobic oxidation of a wide range of organic substrates . When combined with different co-catalysts, they are activated to the corresponding N-oxyl radical species and become able to promote radical chains .
- Methods of Application or Experimental Procedures: The use of N-hydroxy-2-naphthalenecarboximidamide is based on the activation of N-hydroxy imides in the presence of nonmetal initiators . This method avoids large amounts of waste generated by conventional chemical transformations .
- Results or Outcomes: The development of efficient and cheap catalytic systems for the selective oxidation of organic substrates under mild and environmentally benign conditions represents one of the major challenges in organic synthesis .
Future Directions
Research on N’-hydroxy-2-naphthalenecarboximidamide and similar compounds is ongoing. The development of sustainable synthesis methods and the exploration of their potential applications in pharmaceuticals are areas of interest . Further studies are needed to fully understand the properties and potential uses of this compound.
properties
IUPAC Name |
N'-hydroxynaphthalene-2-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-11(13-14)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,14H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJICFSTOCFOND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-hydroxy-2-naphthalenecarboximidamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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